molecular formula C7H9NO3 B14359906 Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate CAS No. 90179-10-5

Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate

Cat. No.: B14359906
CAS No.: 90179-10-5
M. Wt: 155.15 g/mol
InChI Key: OORBPVOCUQEOEP-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate is an organic compound with a unique structure that includes an oxirane ring, an isocyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of 2,3-dimethyloxirane with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isocyano group or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the isocyano group can participate in nucleophilic addition reactions. These reactions can target various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyloxirane: A simpler oxirane derivative without the isocyano and carboxylate groups.

    Methyl 2-isocyanoacetate: Contains the isocyano and ester groups but lacks the oxirane ring.

Uniqueness

Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90179-10-5

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-6(2)7(8-3,11-6)5(9)10-4/h1-2,4H3

InChI Key

OORBPVOCUQEOEP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)OC)[N+]#[C-])C

Origin of Product

United States

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